molecular formula C₂₁H₂₂FN₃O B1663813 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide CAS No. 182563-08-2

4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide

Cat. No. B1663813
M. Wt: 351.4 g/mol
InChI Key: MDMJLMDBRQXOOI-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further research and development.

Scientific Research Applications

Synthesis and Characterization

4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide and its derivatives have been synthesized and characterized using various techniques. One study detailed the synthesis and characterization of a closely related compound, highlighting its crystal structure and molecular interactions, which are crucial for understanding its potential applications in scientific research (Deng et al., 2014).

Catalytic Activity and Biological Evaluation

These compounds have been investigated for their catalytic activity. For instance, nickel ferrite nanoparticles were used in the synthesis of derivatives involving fluoro-indole, demonstrating their potential for various biological applications (T. N. Rao et al., 2019). Additionally, the cytotoxic activities against cancer cell lines have been assessed, with certain derivatives showing potent activity (K. K. Vallri et al., 2020).

Pharmacophore Development for HIV-1 Inhibition

Research has explored the role of compounds like 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide in developing pharmacophores for inhibiting HIV-1 attachment. This involves studying the effects of different substitutions on the compound's antiviral potency (Tao Wang et al., 2009).

Applications in Neurology and Imaging

Some derivatives of this compound have shown potential in neurological applications. For example, specific benzamides have been used for studying the dopamine D2 receptor with positron emission tomography, a technique important in neurological research (R. Mach et al., 1993). They have also been explored as α₁-adrenoceptor ligands with potential for labeling as PET ligands (M. Jørgensen et al., 2013).

Antimicrobial and Antioxidant Activities

Several studies have investigated the antimicrobial and antioxidant activities of related compounds. This includes the evaluation of cytotoxic and antioxidant activities of new heterocyclic moieties derived from 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide (Journals Iosr et al., 2015).

properties

IUPAC Name

4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMJLMDBRQXOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415518
Record name LY 334370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide

CAS RN

182563-08-2
Record name 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182563-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY-334370
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182563082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 334370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-334370
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7I1WL2UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DD Mitsikostas, C Waeber, M Sanchez-del-Rio… - Nature Reviews …, 2023 - nature.com
Migraine is a leading cause of disability in more than one billion people worldwide, yet it remains universally underappreciated, even by individuals with the condition. Among other …
Number of citations: 6 www.nature.com
JA Joule - Fused five-membered hetarenes with one …, 2001 - thieme-connect.com
The word indole is derived from the word India: indigo (3), the blue dye, was first exported from India to Europe in the 16th century. Indoles are generally crystalline colorless solids, the …
Number of citations: 111 www.thieme-connect.com

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